molecular formula C20H20FN3O3 B12212224 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12212224
M. Wt: 369.4 g/mol
InChI Key: QJVYDWYXXBYATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Phenoxyacetamide Moiety: The final step involves coupling the oxadiazole intermediate with a phenoxyacetamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
  • N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its bromophenyl and chlorophenyl analogs. The fluorine atom’s electronegativity and small size contribute to the compound’s distinctive properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H20FN3O3/c1-12(2)16-9-4-13(3)10-17(16)26-11-18(25)22-20-19(23-27-24-20)14-5-7-15(21)8-6-14/h4-10,12H,11H2,1-3H3,(H,22,24,25)

InChI Key

QJVYDWYXXBYATH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.